3-Cyclobutene-1,2-dione, 3,4-dichloro-

Overview

Description

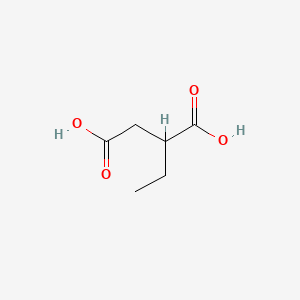

3-Cyclobutene-1,2-dione, 3,4-dichloro- (CDD) is a cyclic diketone that can be used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 97-98°C. CDD is a versatile molecule that has been used in organic synthesis and in the development of new drugs and materials.

Scientific Research Applications

Synthesis and Precursors

3-Cyclobutene-1,2-dione, 3,4-dichloro- has been utilized in the synthesis of novel cyclobutenodehydro(n)annulenes, serving as precursors in organic approaches to cyclocarbons like C_18, C_24, and C_30 (Rubin, Knobler, & Diederich, 1990). Additionally, it is a key intermediate in cyclobutene and derivative chemistry, optimized through the reaction of squaric acid and oxalyl chloride (Lunelli, 2007).

Reactivity and Synthesis Pathways

3-Cyclobutene-1,2-dione derivatives have been synthesized in various forms. For instance, cycloaddition of 2,3-dihydro-1,4-dioxin leads to semisquaric acid, another derivative (Fétizon & Hanna, 1990). The 3-Cyclobutene-1,2-Dione group has also been used as a template for bioisostere construction in NMDA antagonists, demonstrating its versatility in medicinal chemistry (Kinney, 1996).

Chemical Properties and Studies

Studies on 3-Cyclobutene-1,2-dione have delved into its properties and reactivity. For instance, the detection and characterization of a reversible solid-solid phase transition in one of its derivatives highlights the complexity of its structural behavior (Destro, 1997). Theoretical and spectroscopic studies have further examined its properties, comparing it to other related compounds (Cerioni et al., 1996).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of 3,4-dihydroxy-3-cyclobutene-1,2-dione, a related compound, has been determined using neutron diffraction techniques, providing insights into the behavior of these compounds at different temperatures (Hollander, Semmingsen, & Koetzle, 1977).

Mechanism of Action

Target of Action

It’s known to be a key intermediate in the chemistry of cyclobutenes and their derivatives .

Mode of Action

3,4-Dichlorocyclobutene-1,2-dione is obtained by the dimethylformamide catalyzed reaction of squaric acid and oxalyl chloride . It interacts with its targets through chemical reactions, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of cyclobutenes and their derivatives . The reaction of 3,4-dichlorocyclobutene-1,2-dione with methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate occurs at the thiophene ring of the latter, yielding a product in which the thienopyrrole fragments are linked through a dioxocyclobutene ring .

Result of Action

The result of the action of 3,4-Dichlorocyclobutene-1,2-dione is the formation of new compounds through chemical reactions . For example, it reacts with methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate to yield a product in which the thienopyrrole fragments are linked through a dioxocyclobutene ring .

Action Environment

The action, efficacy, and stability of 3,4-Dichlorocyclobutene-1,2-dione can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . The process of its formation was optimized by using guidelines from thermodynamics, transport properties, and experimental observations .

Biochemical Analysis

Biochemical Properties

3-Cyclobutene-1,2-dione, 3,4-dichloro- plays a significant role in biochemical reactions. It is known to interact with enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions are crucial as they can inhibit or modulate the activity of these enzymes, affecting various metabolic pathways. For instance, the inhibition of glyoxylase can lead to the accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids .

Cellular Effects

The effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways and changes in gene expression . Additionally, it can interfere with cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-Cyclobutene-1,2-dione, 3,4-dichloro- exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition . This compound can also interact with nucleic acids, potentially causing mutations or other genetic alterations . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition . At high doses, it can lead to significant toxicity, including severe oxidative damage, disruption of metabolic pathways, and organ dysfunction . Threshold effects are observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

3-Cyclobutene-1,2-dione, 3,4-dichloro- is involved in several metabolic pathways. It interacts with enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase, affecting their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, such as the accumulation of methylglyoxal and alterations in energy production .

Transport and Distribution

Within cells and tissues, 3-Cyclobutene-1,2-dione, 3,4-dichloro- is transported and distributed through passive diffusion and interactions with binding proteins . The compound can accumulate in specific cellular compartments, leading to localized effects on cellular function . Transporters and binding proteins play a role in its distribution and localization within the cell .

Subcellular Localization

3-Cyclobutene-1,2-dione, 3,4-dichloro- is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical properties and interactions .

properties

IUPAC Name |

3,4-dichlorocyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOQOOQUBDERIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183114 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2892-63-9 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichlorocyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,4-dichlorocyclobut-3-ene-1,2-dione useful in chemical synthesis?

A1: 3,4-Dichlorocyclobut-3-ene-1,2-dione is a versatile building block for synthesizing complex molecules. Its reactivity stems from the two chlorine atoms, which can be readily substituted, and the strained four-membered ring system, contributing to its reactivity. For instance, it reacts with organometallic reagents like cuproferrocene to form ferrocene derivatives .

Q2: How does 3,4-dichlorocyclobut-3-ene-1,2-dione react with unsaturated organosilanes?

A2: The reaction of 3,4-dichlorocyclobut-3-ene-1,2-dione with unsaturated organosilanes, such as allylsilanes and silyl enol ethers, is influenced by the presence of titanium tetrachloride (TiCl4) as a catalyst. The reaction can proceed via either 1,2-addition or 1,4-addition, depending on the specific substituents present on the organosilane molecule . This control over reaction selectivity allows for the targeted synthesis of specific isomers.

Q3: Can 3,4-dichlorocyclobut-3-ene-1,2-dione be used to synthesize macrocycles?

A3: Yes, 3,4-dichlorocyclobut-3-ene-1,2-dione serves as a key starting material in the synthesis of cyclobutenodehydroannulenes . These macrocycles are of interest as potential precursors to cyclocarbons, cyclic molecules consisting solely of carbon atoms. This synthesis highlights the utility of 3,4-dichlorocyclobut-3-ene-1,2-dione in constructing large cyclic structures.

Q4: Are there any spectroscopic characteristics that make 3,4-dialkynyl-3-cyclobutene-1,2-diones interesting for analysis?

A4: Yes, the 3,4-dialkynyl-3-cyclobutene-1,2-diones, which are synthesized using 3,4-dichlorocyclobut-3-ene-1,2-dione, exhibit a peculiar downfield shift in the 13C NMR spectra for the terminal acetylenic carbon atoms . This characteristic peak can be a helpful tool for confirming the successful incorporation of the alkyne substituents onto the cyclobutene-1,2-dione core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)